4-bromo-1,2-thiazol-3-amine

Catalog No.
S6437337
CAS No.
1556356-77-4
M.F
C3H3BrN2S
M. Wt
179.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1,2-thiazol-3-amine

CAS Number

1556356-77-4

Product Name

4-bromo-1,2-thiazol-3-amine

IUPAC Name

4-bromo-1,2-thiazol-3-amine

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

InChI

InChI=1S/C3H3BrN2S/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)

InChI Key

NYMCXMLBICMJFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)N)Br

4-Bromo-1,2-thiazol-3-amine is a heterocyclic organic compound characterized by its thiazole ring structure, which contains both nitrogen and sulfur atoms. The molecular formula for 4-bromo-1,2-thiazol-3-amine is C4H4BrN3S, and it features a bromine atom at the 4-position of the thiazole ring and an amino group at the 3-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity or alter its chemical properties.
  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives. For instance, reactions with amines can yield substituted thiazoles.
  • Amination Reactions: The amino group can undergo further reactions to form more complex compounds, which are useful in medicinal chemistry.

The biological activity of 4-bromo-1,2-thiazol-3-amine has been explored in various studies. Compounds containing thiazole rings are often associated with antimicrobial, antifungal, and anticancer properties. Specifically, thiazole derivatives have been shown to inhibit certain enzymes and receptors involved in disease pathways, making them valuable in drug development .

Several methods exist for the synthesis of 4-bromo-1,2-thiazol-3-amine:

  • Bromination of Thiazoles: Starting from a simple thiazole compound, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Amination Reactions: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving amines and appropriate thiazole precursors.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including cyclization and functionalization to achieve the desired compound .

4-Bromo-1,2-thiazol-3-amine has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly those targeting specific diseases.
  • Agrochemicals: Its derivatives may be used as pesticides or herbicides due to their potential biological activity against pests and weeds.
  • Research: The compound is used in various chemical research studies to explore new synthetic pathways and biological interactions.

Studies on the interactions of 4-bromo-1,2-thiazol-3-amine with biological targets provide insights into its mechanism of action. For example, molecular docking studies have indicated that it may bind effectively to certain receptors or enzymes involved in inflammatory responses or cancer pathways . These interactions are crucial for understanding how modifications to the compound's structure could enhance its efficacy.

4-Bromo-1,2-thiazol-3-amine shares structural similarities with other thiazole-based compounds. Here are some comparable compounds:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-1,3-thiazoleC4H3BrN2S0.94
4-Bromo-thiazole-2-carboxylic acidC5H4BrNO2S0.84
4-BromothiazoleC3H2BrNS0.72
4-Bromo-5-methylbenzo[d]thiazol-2-amineC8H7BrN2S0.66

Uniqueness

The uniqueness of 4-bromo-1,2-thiazol-3-amine lies in its specific substitution pattern on the thiazole ring and the presence of an amino group at the 3-position. This arrangement can lead to distinct biological activities compared to other thiazole derivatives that may have different substituents or positions of functional groups.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.92003 g/mol

Monoisotopic Mass

177.92003 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-25-2023

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